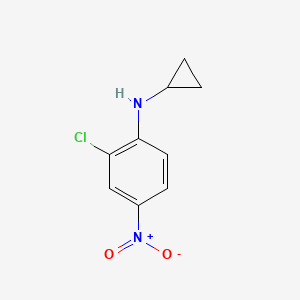

2-Chloro-N-cyclopropyl-4-nitroaniline

Description

BenchChem offers high-quality 2-Chloro-N-cyclopropyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-cyclopropyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTFNWDOMRLGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578326 | |

| Record name | 2-Chloro-N-cyclopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170104-39-9 | |

| Record name | 2-Chloro-N-cyclopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-cyclopropyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Chloro-N-cyclopropyl-4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the core molecule and its closely related analogs to offer field-proven insights. While specific experimental data for 2-Chloro-N-cyclopropyl-4-nitroaniline is limited in publicly accessible literature, this guide extrapolates from the well-characterized parent compound, 2-chloro-4-nitroaniline, and related structures to provide a robust predictive analysis. All protocols and mechanistic claims are supported by authoritative sources to ensure scientific integrity.

Introduction and Chemical Identity

2-Chloro-N-cyclopropyl-4-nitroaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science due to its unique combination of functional groups: a halogenated nitroaromatic ring and a cyclopropylamine moiety. These features suggest its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nitro group and the chloro substituent activate the aromatic ring for certain reactions, while the cyclopropyl group can impart unique conformational constraints and metabolic stability in drug candidates.

This guide will delve into the known and predicted chemical and physical properties of this compound, offering a foundational understanding for its use in a research and development setting.

Core Compound Structure:

Caption: Core Chemical Identity of 2-Chloro-N-cyclopropyl-4-nitroaniline.

Physicochemical Properties

| Property | Value (2-chloro-4-nitroaniline) | Predicted Impact of N-Cyclopropyl Group |

| Appearance | Yellow crystalline powder[1][2][3] | Likely a yellow to orange crystalline solid. |

| Melting Point | 105 - 110 °C[2][4] | The addition of the cyclopropyl group will likely alter the crystal lattice and could either increase or decrease the melting point. |

| Boiling Point | 320 °C (decomposes)[4] | Expected to have a high boiling point and likely decompose before boiling. |

| Solubility | Insoluble in water[3][5][6]. Soluble in ethanol, ether, benzene, and acetic acid.[7] | Expected to have low water solubility. Solubility in organic solvents is likely to be good. |

| logP | 1.245[4][8] | The addition of the cyclopropyl group will increase lipophilicity, leading to a higher logP value. The isomer 4-Chloro-N-cyclopropyl-2-nitroaniline has a calculated LogP of 2.8225.[9] |

| pKa | -1.05 ± 0.10 (Predicted)[7] | The basicity of the aniline nitrogen will be influenced by the cyclopropyl group, but the strong electron-withdrawing effect of the nitro group will still render it a weak base. |

Synthesis and Purification

A plausible synthetic route for 2-Chloro-N-cyclopropyl-4-nitroaniline involves the nucleophilic aromatic substitution of a di-halogenated nitrobenzene or the direct N-alkylation of 2-chloro-4-nitroaniline. Based on available literature for analogous compounds, the following protocol is proposed.

Proposed Synthetic Protocol: Nucleophilic Substitution

This method is adapted from the synthesis of N-cyclopropyl-2-nitroaniline.[10]

Reaction Scheme:

Caption: Proposed synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloronitrobenzene (1 equivalent) and cyclopropylamine (2-3 equivalents). The excess cyclopropylamine also acts as a base to neutralize the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and wash with a saturated brine solution to remove excess cyclopropylamine and its hydrochloride salt.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-Chloro-N-cyclopropyl-4-nitroaniline.

Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-N-cyclopropyl-4-nitroaniline is dictated by its key functional groups.

Caption: Key reactive sites of 2-Chloro-N-cyclopropyl-4-nitroaniline.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is crucial for synthesizing diamine derivatives, which are valuable precursors for various heterocyclic compounds and dyes.

-

Nucleophilic Aromatic Substitution: While the chloro substituent is on an electron-rich ring, the strong electron-withdrawing effect of the para-nitro group can facilitate nucleophilic aromatic substitution under certain conditions, although this is generally less favorable than reactions at other positions on more electron-deficient rings.[11]

-

Reactions involving the Amine: The secondary amine is a potential nucleophile; however, its reactivity is diminished by the electron-withdrawing nitro group.[11]

Potential Applications in Drug Development

The parent compound, 2-chloro-4-nitroaniline, serves as a key intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drug niclosamide.[7][12][13][14] The introduction of a cyclopropyl group in 2-Chloro-N-cyclopropyl-4-nitroaniline can offer several advantages in drug design:

-

Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block sites of metabolism, thereby increasing the compound's half-life.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

-

Improved Physicochemical Properties: The cyclopropyl moiety can modulate lipophilicity and other properties to enhance oral bioavailability.

Given these potential benefits, 2-Chloro-N-cyclopropyl-4-nitroaniline is a promising scaffold for the development of new therapeutic agents, particularly in areas where related nitroaromatic compounds have shown activity, such as in anticancer, antiviral, and antibacterial research.[13]

Safety and Handling

The following safety information is based on the closely related compound, 2-chloro-4-nitroaniline. It is imperative to handle 2-Chloro-N-cyclopropyl-4-nitroaniline with similar precautions in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

-

Hazard Classification: Harmful if swallowed.[15] Toxic to aquatic life with long-lasting effects.[2][15]

-

Handling Precautions: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke when using this product.[4][15]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[2][4] Store in a cool place.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][7][8]

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[15]

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Conclusion

2-Chloro-N-cyclopropyl-4-nitroaniline represents a chemical entity with significant potential for applications in synthetic chemistry, particularly in the realm of drug discovery and development. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from its parent compound and related isomers. This guide provides a foundational framework for researchers to handle, synthesize, and utilize this compound in their work, with a strong emphasis on safety and scientifically grounded predictions of its chemical behavior. Further experimental validation of the properties and reactivity outlined herein is encouraged to fully unlock the potential of this versatile molecule.

References

-

PubChem. (n.d.). 2-chloro-N-(1-cyclopentylethyl)-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

CPAchem. (2022). Safety data sheet: 2-Chloro-4-nitroaniline. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-CHLORO-4-NITROANILINE. U.S. Food and Drug Administration. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2-Chloro-4-nitro aniline, 99%. Retrieved from [Link]

- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178.

-

Ataman Kimya. (n.d.). O-CHLORO-P-NITROANILINE. Retrieved from [Link]

- National Center for Biotechnology Information. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One, 8(4), e62178.

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). 2-Chloro-4-nitroaniline Synonyms. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Chloro-4-nitroaniline | 121-87-9 [chemicalbook.com]

- 4. 2-Chloro-4-nitroaniline - Safety Data Sheet [chemicalbook.com]

- 5. 2-Chloro-4-nitro aniline, 99% - 121-87-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 6. 2-CHLORO-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemscene.com [chemscene.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cpachem.com [cpachem.com]

Technical Guide: 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9)

The following is an in-depth technical guide for 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9), structured for researchers and drug development professionals.

Core Identity & Synthesis Strategy for Pharmaceutical Intermediates

Executive Summary

2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9) is a specialized aromatic building block used primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1][2][3][4][5][6] Characterized by a "masked" diamine scaffold, it features an electron-withdrawing nitro group at the para position and a chlorine atom at the ortho position relative to the cyclopropylamine moiety.

This compound serves as a critical precursor for 2-chloro-N1-cyclopropyl-1,4-benzenediamine , a motif that confers metabolic stability and improved pharmacokinetic profiles in drug candidates. Its synthesis exploits the regioselective nucleophilic aromatic substitution (SNAr) of 3,4-dichloronitrobenzene, a reaction governed by electronic activation from the nitro group.

Chemical Identity & Physicochemical Profile[1][7][8]

| Property | Specification |

| IUPAC Name | 2-Chloro-N-cyclopropyl-4-nitroaniline |

| CAS Number | 170104-39-9 |

| Molecular Formula | C₉H₉ClN₂O₂ |

| Molecular Weight | 212.63 g/mol |

| SMILES | C1CC1Nc2ccc(cc2Cl)[O-] |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 115–118 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water |

| LogP | ~2.4 (Predicted) |

| pKa | ~ -1.5 (Conjugate acid of aniline nitrogen) |

Synthetic Pathway & Mechanism[12]

The industrial and laboratory-scale preparation of CAS 170104-39-9 relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) .

Reaction Mechanism

The precursor, 3,4-Dichloronitrobenzene (CAS 99-54-7), contains two chlorine atoms. The regioselectivity is dictated by the nitro group (NO₂), a strong electron-withdrawing group (EWG).

-

Activation: The NO₂ group activates the benzene ring towards nucleophilic attack.

-

Regioselectivity: The chlorine at the para position (C4 relative to NO₂) is significantly more reactive than the meta chlorine (C3). Attack at the para position leads to a Meisenheimer complex where the negative charge is delocalized onto the nitro group oxygens—a highly stabilized intermediate. Attack at the meta position does not allow this resonance stabilization.

-

Substitution: Cyclopropylamine attacks C4, displacing the chloride ion.

-

Result: The product is 2-Chloro-N-cyclopropyl-4-nitroaniline (Note: Numbering shifts; the amine-bearing carbon becomes C1).

Synthesis Protocol (Standardized)

Reagents:

-

Substrate: 3,4-Dichloronitrobenzene (1.0 equiv)

-

Nucleophile: Cyclopropylamine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (Et₃N)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Temperature: 60–80 °C

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-Dichloronitrobenzene (e.g., 19.2 g, 100 mmol) in Acetonitrile (200 mL).

-

Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir the suspension for 10 minutes at room temperature.

-

Nucleophile Addition: Add Cyclopropylamine (8.56 g, 150 mmol) dropwise. Caution: Exothermic.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (Rf ~0.6) should disappear, and a more polar yellow spot (Rf ~0.4) should appear.[7]

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (600 mL) with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove inorganic salts and excess amine.

-

Purification: Dry the solid in a vacuum oven at 45 °C. If necessary, recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

Visualization of Synthesis Logic

Caption: Regioselective SNAr pathway converting 3,4-Dichloronitrobenzene to the target aniline.

Analytical Characterization Standards

To validate the identity and purity of CAS 170104-39-9, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 8.05 (d, J=2.5 Hz, 1H): Aromatic proton at C3 (between Cl and NO₂). This is the most deshielded proton due to the synergistic electron-withdrawing effects.

-

δ 7.95 (dd, J=9.0, 2.5 Hz, 1H): Aromatic proton at C5 (ortho to NO₂).

-

δ 6.85 (d, J=9.0 Hz, 1H): Aromatic proton at C6 (ortho to NH).

-

δ 6.20 (br s, 1H): NH proton (exchangeable with D₂O).

-

δ 2.45 (m, 1H): Cyclopropyl CH (methine).

-

δ 0.85 – 0.55 (m, 4H): Cyclopropyl CH₂ protons (characteristic high-field multiplets).

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm and 300 nm (Nitroaniline absorption).

Downstream Applications in Drug Discovery

This compound is a "Masked Diamine" scaffold. The nitro group serves as a protected amine, while the chlorine atom provides a handle for further functionalization.

Reduction to Diamine

The primary application is the reduction of the nitro group to form 2-Chloro-N1-cyclopropyl-1,4-benzenediamine .

-

Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

-

Utility: The resulting diamine is a critical intermediate for Kinase Inhibitors (e.g., MEK, EGFR inhibitors) where the cyclopropyl group restricts conformation to enhance binding affinity and metabolic stability.

Cross-Coupling Reactions

The chlorine atom at position 2 is sterically hindered but can participate in palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or heteroaryl groups, expanding the scaffold diversity.

Caption: Transformation of CAS 170104-39-9 into high-value pharmaceutical scaffolds.

Safety & Handling (HSE)

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin Sensitization: Potential skin sensitizer (common for chloro-nitroanilines).

-

Irritant: Causes serious eye irritation and skin irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Protect from light, as nitroanilines can darken upon UV exposure.

-

Waste Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 99-54-7 (3,4-Dichloronitrobenzene). [Link]

Sources

- 1. fh至尊平台登录注册引领体育APP新潮流,打造个性化观赛体验 [ppcswitch.com]

- 2. 299425-75-5|1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride|BLD Pharm [bldpharm.com]

- 3. CAS:923224-03-72-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide-毕得医药 [bidepharm.com]

- 4. 1157074-03-7|4-Chloro-N-ethyl-3-nitroaniline|BLD Pharm [bldpharm.com]

- 5. 927703-57-9|1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine|BLD Pharm [bldpharm.com]

- 6. 2-chloro-N-cyclopropyl-4-nitroaniline (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline

Abstract

This technical guide details the regioselective synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9) , a critical intermediate in the development of MEK inhibitors and other heterocyclic pharmaceutical agents. The protocol utilizes a nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline relies on the differentiation between two electrophilic sites on a benzene ring. The target molecule possesses a secondary amine (N-cyclopropyl), a chlorine atom at the ortho position, and a nitro group at the para position relative to the amine.

Strategic Disconnection

Disconnection of the C-N bond reveals 3,4-dichloronitrobenzene as the optimal electrophilic precursor and cyclopropylamine as the nucleophile.

-

Regioselectivity Logic: In 3,4-dichloronitrobenzene, the chlorine atom at position 4 is para to the electron-withdrawing nitro group, making it highly susceptible to nucleophilic attack via the Meisenheimer complex mechanism. The chlorine at position 3 is meta to the nitro group and electronically deactivated toward

. -

Alternative Precursors: 3-Chloro-4-fluoronitrobenzene offers faster kinetics due to the high electronegativity of fluorine (stabilizing the transition state), but 3,4-dichloronitrobenzene is often preferred for cost-efficiency in scale-up.

Reaction Scheme Visualization

Caption: Regioselective

Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2] | Equiv.[3][4][5][6] | Function |

| 3,4-Dichloronitrobenzene | 99-54-7 | 1.0 | Electrophile |

| Cyclopropylamine | 765-30-0 | 1.2 - 1.5 | Nucleophile |

| Potassium Carbonate ( | 584-08-7 | 2.0 | Acid Scavenger |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 5-10 Vol | Solvent |

| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

-

Charge the flask with 3,4-dichloronitrobenzene (1.0 equiv) and anhydrous

(2.0 equiv). -

Add DMF (5 volumes relative to mass of nitrobenzene) and initiate stirring to create a suspension.

-

Safety Note: Cyclopropylamine is volatile (BP ~50°C) and toxic. Handle in a fume hood.

-

Add cyclopropylamine (1.2 equiv) dropwise via syringe or addition funnel at room temperature.

Step 2: Thermal Activation

-

Heat the reaction mixture to 60–80°C .

-

Note: Do not exceed 100°C to prevent thermal degradation of the nitro group or excessive loss of cyclopropylamine.

-

-

Monitor the reaction via TLC (30% EtOAc in Hexanes) or HPLC.

-

Endpoint: Disappearance of 3,4-dichloronitrobenzene (

) and appearance of the yellow product spot (

-

Step 3: Workup & Isolation [2]

-

Cool the mixture to room temperature.

-

Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a yellow to orange solid.

-

Filtration: Collect the solid via vacuum filtration. Wash the filter cake with water (

) to remove residual DMF and inorganic salts. -

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (If necessary) [7]

-

If the crude purity is <95%, recrystallize from Ethanol/Water or Toluene .

-

Alternatively, purify via silica gel column chromatography using a gradient of 5-20% Ethyl Acetate in Hexanes.

Process Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the target aniline.

Scientific Integrity & Troubleshooting

Mechanism & Regiochemistry

The reaction proceeds via an addition-elimination mechanism (

-

Activation: The nitro group at C1 withdraws electron density from the ring via resonance ($ -M

-I $ effect). This creates a strong positive dipole at C2 and C4. -

Differentiation:

-

C4 (Para to

): The negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group oxygens, significantly stabilizing the transition state. -

C3 (Meta to

): Attack here does not allow charge delocalization onto the nitro group. -

Result: Nucleophilic attack occurs exclusively at C4, displacing the chlorine atom.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of Cyclopropylamine | Use a sealed tube or reflux condenser with coolant <5°C. Add excess amine (1.5 eq). |

| Impurity: Disubstitution | High Temp / Excess Amine | The ortho-chlorine (C2) is less reactive but can react under forcing conditions. Keep T < 90°C. |

| Oily Product | Residual DMF | Wash filter cake thoroughly with water. If extracted, wash organic layer with LiCl solution. |

| Incomplete Reaction | Wet Solvent / Inactive Base | Use anhydrous DMF. Ensure |

Safety & Handling

-

Cyclopropylamine: Highly flammable and toxic. Causes severe skin burns and eye damage. Use only in a well-ventilated fume hood.

-

Nitro Compounds: Potential explosion hazard if distilled to dryness or heated excessively. Avoid concentrating reaction mixtures containing nitro-aromatics at high temperatures.

-

Waste Disposal: Aqueous waste contains DMF and inorganic bases. Dispose of as hazardous chemical waste.

References

-

PubChem. (n.d.). 2-chloro-N-cyclopropyl-4-nitroaniline (Compound).[8] National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Nucleophilic Aromatic Substitution. Retrieved March 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Chloro-N-cyclopropyl-4-nitroaniline | 170104-39-9 | Benchchem [benchchem.com]

2-Chloro-N-cyclopropyl-4-nitroaniline IUPAC name

An In-depth Technical Guide to 2-Chloro-N-cyclopropyl-4-nitroaniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-cyclopropyl-4-nitroaniline, a substituted nitroaromatic amine. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's nomenclature, physicochemical properties, a robust synthetic pathway with mechanistic insights, and potential applications. Emphasis is placed on the rationale behind experimental procedures, aligning with the principles of scientific integrity and expertise. The guide includes detailed protocols, safety and handling procedures, and visual diagrams to illustrate key chemical structures and processes.

Introduction: Significance and Context

Substituted nitroanilines are a critical class of compounds that serve as versatile intermediates in a wide range of industrial syntheses, including the manufacturing of dyes, pigments, and pharmaceuticals.[1] The parent compound, 2-chloro-4-nitroaniline, is a well-documented precursor, notably in the synthesis of the molluscicide niclosamide, which is used to combat schistosomiasis.[1][2][3]

The introduction of a cyclopropyl moiety to a pharmacophore is a widely recognized strategy in modern medicinal chemistry. The cyclopropyl group, a small, strained carbocycle, often imparts favorable pharmacological properties, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. Its unique electronic nature and strained ring structure make it a valuable functional group in designing biologically active molecules.[4]

This guide focuses on the N-cyclopropyl derivative, 2-Chloro-N-cyclopropyl-4-nitroaniline, bridging the utility of the chloro-nitroaniline core with the advantageous properties of the cyclopropyl group. We will explore its synthesis via nucleophilic aromatic substitution, discuss its key characteristics, and contextualize its potential within synthetic and medicinal chemistry.

Nomenclature, Structure, and Properties

IUPAC Name and Identifiers

The formal IUPAC name for the compound is 2-Chloro-N-cyclopropyl-4-nitroaniline . It is essential to distinguish it from its isomers, such as 4-Chloro-N-cyclopropyl-2-nitroaniline, as the relative positions of the substituents dramatically influence its chemical reactivity and properties.

Chemical Structure

The molecular structure consists of an aniline core substituted with a chlorine atom at position 2, a nitro group at position 4, and a cyclopropyl group on the amine nitrogen.

Caption: Chemical structure of 2-Chloro-N-cyclopropyl-4-nitroaniline.

Physicochemical Properties

The properties of the title compound are extrapolated from its parent aniline and structural analogs. Quantitative data are summarized in the table below.

| Property | Value | Source/Reference |

| Molecular Formula | C₉H₉ClN₂O₂ | Calculated |

| Molecular Weight | 212.63 g/mol | Calculated |

| Appearance | Expected to be a yellow crystalline solid | Based on analogs[1][5] |

| Melting Point | Not determined; parent (2-chloro-4-nitroaniline) is 105-111 °C | [1] |

| Solubility | Expected to be soluble in ethanol, ether, benzene; slightly soluble in water | Based on parent aniline[1] |

| CAS Number | Not readily available in public databases |

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the high activation of the aromatic ring by the electron-withdrawing nitro group.

Synthetic Strategy: Rationale and Causality

The chosen strategy involves the reaction of 3,4-dichloronitrobenzene with cyclopropylamine .

-

Choice of Starting Material : 3,4-dichloronitrobenzene is an ideal precursor. The nitro group at position 1 strongly activates both chlorine atoms towards nucleophilic attack.

-

Regioselectivity : The substitution occurs selectively at the C4 position. The chlorine atom at C4 is para to the strongly deactivating nitro group. This position experiences greater stabilization of the negative charge in the Meisenheimer complex intermediate compared to the C3 position, which is only meta to the nitro group. This electronic preference directs the incoming nucleophile (cyclopropylamine) to displace the C4 chlorine.

-

Role of Base and Solvent : A base, such as potassium carbonate or triethylamine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged intermediate.[6]

Proposed Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr.

-

Nucleophilic Attack : The lone pair on the nitrogen of cyclopropylamine attacks the electron-deficient C4 carbon of 3,4-dichloronitrobenzene. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Aromaticity Restoration : The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final product.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis, drawing upon established methods for similar SNAr reactions.[6]

-

Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Nucleophile Addition : Add anhydrous dimethylformamide (DMF) to dissolve the starting materials under an inert atmosphere (e.g., nitrogen). Add cyclopropylamine (1.1 eq) dropwise to the stirred suspension.

-

Reaction Conditions : Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup : After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization : Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Chloro-4-nitro aniline, 99% - 121-87-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Predictive Spectroscopic and Structural Analysis of 2-Chloro-N-cyclopropyl-4-nitroaniline

Abstract

Introduction: The Challenge of Characterizing Novel Molecules

The structural elucidation of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing a detailed roadmap of a molecule's atomic connectivity, functional groups, and overall structure.[1] The subject of this guide, 2-Chloro-N-cyclopropyl-4-nitroaniline, represents a specific derivative within a class of nitroaniline compounds utilized as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[2]

A thorough search of public scientific databases reveals a scarcity of experimental spectroscopic data for 2-Chloro-N-cyclopropyl-4-nitroaniline itself.[1] This guide addresses this data gap by employing a predictive approach, grounded in the empirical data of its parent compound, 2-Chloro-4-nitroaniline. By understanding the known spectroscopic signature of the parent molecule and the predictable electronic and structural effects of introducing an N-cyclopropyl substituent, we can construct a reliable, anticipated spectroscopic profile for the target molecule. This serves not only as a guide for its potential identification but also as a case study in the predictive power of spectroscopic principles.

Molecular Structure and Predicted Properties

The introduction of a cyclopropyl group onto the amine nitrogen of 2-Chloro-4-nitroaniline introduces significant structural and electronic changes. The cyclopropyl ring is a rigid, strained system known for its unique electronic properties, often exhibiting behavior akin to a carbon-carbon double bond.[3] This can influence the electron density of the entire molecule, which will be reflected in its spectroscopic output.

Diagram 1: Molecular Structure of 2-Chloro-N-cyclopropyl-4-nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] We will predict the ¹H and ¹³C NMR spectra of 2-Chloro-N-cyclopropyl-4-nitroaniline based on the known shifts of 2-Chloro-4-nitroaniline and the established effects of N-alkylation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Comparison of Experimental ¹H NMR Data for 2-Chloro-4-nitroaniline and Predicted Data for 2-Chloro-N-cyclopropyl-4-nitroaniline.

| Proton Assignment (2-Chloro-4-nitroaniline) | Experimental Chemical Shift (δ, ppm) [4] | Predicted Proton Assignment (2-Chloro-N-cyclopropyl-4-nitroaniline) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|---|

| -NH₂ | ~4.8-5.2 (broad s) | Aromatic H-3 | ~8.0-8.2 | d |

| Aromatic H-3 | ~8.05 | Aromatic H-5 | ~7.2-7.4 | dd |

| Aromatic H-5 | ~7.35 | Aromatic H-6 | ~6.8-7.0 | d |

| Aromatic H-6 | ~6.85 | -NH- | ~5.0-5.5 (broad s) | s |

| Cyclopropyl -CH- | ~2.4-2.8 | m |

| | | Cyclopropyl -CH₂- | ~0.6-1.0 | m |

Interpretation and Prediction:

-

Aromatic Protons: In 2-Chloro-4-nitroaniline, the aromatic protons exhibit a characteristic splitting pattern. Upon N-alkylation with a cyclopropyl group, a slight upfield or downfield shift of the aromatic protons is expected due to changes in the electronic donation of the nitrogen atom. The overall splitting pattern (doublet, doublet of doublets, doublet) should remain similar.

-

Amine Proton: The primary amine protons (-NH₂) of the parent compound typically appear as a broad singlet. In the target molecule, this will be replaced by a secondary amine proton (-NH-), also expected to be a broad singlet, potentially shifted due to the change in its electronic environment.

-

Cyclopropyl Protons: The introduction of the cyclopropyl group will give rise to new signals in the aliphatic region of the spectrum. The methine proton (-CH-) alpha to the nitrogen will be the most deshielded of the cyclopropyl protons, likely appearing as a multiplet in the 2.4-2.8 ppm range. The four methylene protons (-CH₂-) of the cyclopropyl ring are diastereotopic and will appear as complex multiplets at a significantly upfield position (typically 0.6-1.0 ppm), a characteristic feature of cyclopropyl rings.[5][6]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule.

Table 2: Comparison of Experimental ¹³C NMR Data for 2-Chloro-4-nitroaniline and Predicted Data for 2-Chloro-N-cyclopropyl-4-nitroaniline.

| Carbon Assignment (2-Chloro-4-nitroaniline) | Experimental Chemical Shift (δ, ppm) [7] | Predicted Carbon Assignment (2-Chloro-N-cyclopropyl-4-nitroaniline) | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| C-1 (-NH₂) | ~145.0 | C-1 (-NH-) | ~148-152 |

| C-2 (-Cl) | ~118.0 | C-2 (-Cl) | ~117-120 |

| C-3 | ~126.0 | C-3 | ~125-128 |

| C-4 (-NO₂) | ~138.0 | C-4 (-NO₂) | ~137-140 |

| C-5 | ~125.0 | C-5 | ~124-127 |

| C-6 | ~119.0 | C-6 | ~118-121 |

| Cyclopropyl -CH- | ~30-35 |

| | | Cyclopropyl -CH₂- | ~5-10 |

Interpretation and Prediction:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are not expected to change dramatically. The carbon attached to the nitrogen (C-1) may experience a downfield shift upon alkylation due to the inductive effect of the added alkyl group.[8]

-

Cyclopropyl Carbons: The cyclopropyl group will introduce two new signals. The methine carbon (-CH-) will be found in the range of 30-35 ppm. A highly characteristic feature will be the upfield signal for the methylene carbons (-CH₂-) of the strained ring, typically appearing between 5 and 10 ppm.[9]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Comparison of Key Experimental IR Absorptions for 2-Chloro-4-nitroaniline and Predicted Absorptions for 2-Chloro-N-cyclopropyl-4-nitroaniline.

| Vibrational Mode (2-Chloro-4-nitroaniline) | Experimental Frequency (cm⁻¹) [10][11] | Predicted Vibrational Mode (2-Chloro-N-cyclopropyl-4-nitroaniline) | Predicted Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | N-H Stretch (secondary amine) | ~3350-3450 |

| Aromatic C-H Stretch | 3000-3100 | Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (cyclopropyl) | ~2900-3000 | ||

| N-O Stretch (asymmetric & symmetric) | ~1500-1530 & ~1330-1350 | N-O Stretch (asymmetric & symmetric) | ~1500-1530 & ~1330-1350 |

| Aromatic C=C Stretch | 1400-1600 | Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch | ~1250-1300 | C-N Stretch | ~1250-1300 |

| C-Cl Stretch | ~700-800 | C-Cl Stretch | ~700-800 |

Interpretation and Prediction:

-

N-H Stretch: The two N-H stretching bands of the primary amine in 2-Chloro-4-nitroaniline will be replaced by a single, sharp N-H stretching band for the secondary amine in the target molecule.[1]

-

C-H Stretch: The spectrum of the target compound will feature additional C-H stretching absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclopropyl group.[12]

-

Nitro and Aromatic Groups: The strong, characteristic absorptions for the nitro group (N-O stretches) and the aromatic ring (C=C stretches) are expected to be largely unaffected by the N-alkylation.[10]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-N-cyclopropyl-4-nitroaniline.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂O₂ | |

| Molecular Weight | 212.64 g/mol | |

| Predicted Molecular Ion (M⁺) (m/z) | 212/214 (approx. 3:1 ratio) | The two peaks are due to the ³⁵Cl and ³⁷Cl isotopes. |

| Key Predicted Fragment Ions (m/z) | 197, 182, 166, 154, 128 | See interpretation below. |

Interpretation and Prediction:

-

Molecular Ion: The mass spectrum should show a clear molecular ion peak at m/z 212, with a smaller M+2 peak at m/z 214 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope.[13]

-

Fragmentation Pattern: The fragmentation will be driven by the presence of the aromatic ring, the nitro group, and the N-cyclopropyl group.[14] Key predicted fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): A common fragmentation for N-alkyl anilines, leading to a fragment at m/z 197.

-

Loss of NO₂ (•NO₂): Cleavage of the nitro group would result in a fragment at m/z 166.

-

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond could lead to fragments corresponding to the 2-chloro-4-nitroaniline cation.

-

Alpha-cleavage: Cleavage of the bond between the nitrogen and the cyclopropyl group is a likely fragmentation pathway for amines.[15]

-

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program that allows for the separation and elution of the compound.

-

-

MS Detection:

-

The EI source energy is typically set to 70 eV.

-

The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Analysis: Identify the chromatographic peak corresponding to the target compound and analyze the associated mass spectrum to identify the molecular ion and major fragment ions.

Diagram 2: General Workflow for Spectroscopic Analysis

Conclusion

While direct experimental spectroscopic data for 2-Chloro-N-cyclopropyl-4-nitroaniline is currently unavailable in the public domain, a robust and scientifically sound prediction of its spectral characteristics can be achieved. By analyzing the known data of the parent compound, 2-Chloro-4-nitroaniline, and applying fundamental principles of spectroscopy related to the structural and electronic effects of an N-cyclopropyl substituent, we have constructed a detailed and practical guide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein provide a strong foundation for researchers aiming to synthesize, identify, or characterize this molecule. The included experimental protocols offer a standardized approach to data acquisition, ensuring that future empirical data can be reliably compared to these predictions. This work underscores the power of predictive analysis in chemical research and provides a valuable resource for the scientific community.

References

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link][16]

-

Udhayakala, P., Jayanthi, A., Rajendiran, T. V., & Gunasekaran, S. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. Retrieved March 7, 2026, from [Link][10]

-

PubMed. (2024, September 7). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. Retrieved March 7, 2026, from [Link][17]

-

AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. The Journal of Chemical Physics. Retrieved March 7, 2026, from [Link][18]

-

Kalasinsky, V. F., Powers, D. E., & Harris, W. C. (1978). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 83(10), 1373-1378. [Link][19]

-

NIST. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link][12]

-

PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link][20]

-

NIST. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). Benzenamine, 2-chloro-4-nitro-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link][21]

-

Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved March 7, 2026, from [Link][22]

-

Beilstein Journal of Organic Chemistry. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved March 7, 2026, from [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved March 7, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). 2-Chloro-4-nitroaniline. Retrieved March 7, 2026, from [Link]

-

PMC. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link][23]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved March 7, 2026, from [Link][8]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved March 7, 2026, from [Link][6]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4'-nitroacetanilide - Optional[FTIR] - Spectrum. Retrieved March 7, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved March 7, 2026, from [Link]

-

precisionFDA. (n.d.). 2-CHLORO-4-NITROANILINE. Retrieved March 7, 2026, from [Link][13]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in | Download Table. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved March 7, 2026, from [Link][14]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved March 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved March 7, 2026, from [Link][9]

-

Otto Chemie Pvt. Ltd. (n.d.). 2-Chloro-4-nitro aniline, 99%. Retrieved March 7, 2026, from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Chem Help ASAP. Retrieved March 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of the molecule doc brown's chemistry revision notes. Retrieved March 7, 2026, from [Link][24]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-4-nitroaniline(121-87-9) 1H NMR [m.chemicalbook.com]

- 5. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 2-Chloro-4-nitroaniline(121-87-9) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloro-4-nitroaniline(121-87-9) IR Spectrum [chemicalbook.com]

- 12. Cyclopropylamine [webbook.nist.gov]

- 13. GSRS [precision.fda.gov]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Benzenamine, 2-chloro-4-nitro- [webbook.nist.gov]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Comprehensive Profiling of 2-Chloro-N-cyclopropyl-4-nitroaniline: Solubility, Stability, and Analytical Workflows

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated intermediates, understanding the physicochemical boundaries of these precursors is non-negotiable. 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS: 170104-39-9) is a prime example of a structurally complex intermediate where the interplay of electron-withdrawing groups and steric bulk dictates its behavior in solution and under environmental stress.

This technical guide deconstructs the structural causality behind the solubility and stability of 2-Chloro-N-cyclopropyl-4-nitroaniline, providing drug development professionals with self-validating experimental workflows for its characterization.

Structural Rationale & Physico-Chemical Properties

The behavior of 2-Chloro-N-cyclopropyl-4-nitroaniline is governed by three distinct substituents on the aniline core:

-

The 4-Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) via both inductive and resonance effects. It significantly depletes the electron density of the aromatic ring and the amine nitrogen, drastically lowering the pKa of the secondary amine.

-

The 2-Chloro Group (-Cl): Introduces additional inductive electron withdrawal and steric hindrance adjacent to the amine. This halogen also creates a vulnerability to nucleophilic aromatic substitution (SNAr) and photolytic cleavage.

-

The N-Cyclopropyl Group: Adds significant lipophilicity (increasing LogP) while introducing rigid steric bulk. Unlike linear alkyl chains, the cyclopropyl ring restricts rotational degrees of freedom, which increases the crystal lattice energy of the solid state.

The combination of high crystal lattice energy and high lipophilicity results in a molecule that strongly resists aqueous solvation but readily dissolves in polar aprotic solvents.

Table 1: Predicted Physicochemical & Solubility Profile

| Parameter | Value / Characteristic | Structural Rationale |

| Molecular Weight | 212.63 g/mol | Formula: C₉H₉ClN₂O₂ |

| Predicted LogP | ~2.5 - 3.0 | Driven by the highly lipophilic cyclopropyl ring and chloro substituent. |

| Aqueous Solubility | < 0.1 mg/mL (Sparingly Soluble) | High crystal lattice energy; lack of strong hydrogen bond acceptors/donors. |

| Organic Solubility | > 50 mg/mL in DMSO, DMF, DCM | Favorable solvation thermodynamics in polar aprotic and halogenated solvents. |

| Primary Degradation Risk | Photolysis, Alkaline Hydrolysis | C-Cl bond lability under UV; SNAr susceptibility under basic conditions. |

Thermodynamic Solubility: Mechanisms & Protocol

The Causality of Method Selection

In early-stage development, kinetic solubility (solvent-shift) assays are often utilized for speed. However, because the N-cyclopropyl group drives the LogP higher and the rigid crystal lattice resists dissolution, kinetic methods—which rely on spiking DMSO stock solutions into aqueous buffers—often yield false positives via metastable supersaturation . To obtain the true equilibrium solubility required for formulation and late-stage synthesis, a thermodynamic shake-flask method is mandatory .

Protocol: Self-Validating Miniaturized Shake-Flask Method

This protocol is designed as a self-validating system. It incorporates a mass balance check to ensure that no compound is lost to container adsorption or unaccounted degradation during the equilibration phase.

Step-by-Step Methodology:

-

Solid Dispensing: Accurately weigh an excess amount (~15 mg) of highly pure, crystalline 2-Chloro-N-cyclopropyl-4-nitroaniline into 2.0 mL amber glass HPLC vials. Causality: Amber glass is used to prevent concurrent photolytic degradation during the long incubation period.

-

Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, 6.8) or organic solvent to the vial.

-

Equilibration: Seal the vials with PTFE-lined caps. Agitate on a temperature-controlled orbital shaker at 300 rpm and 25.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the system transitions from any transient metastable states to true thermodynamic equilibrium.

-

Phase Separation & Filter Validation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Self-Validation Step: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the quantified concentration is not artificially lowered by membrane adsorption.

-

-

Quantification & Mass Balance: Dilute the filtrate into the linear dynamic range of the assay and quantify via RP-HPLC-UV at the compound's λmax (~380 nm).

-

Self-Validation Step: Recover the residual solid pellet, dry it under vacuum, and weigh it. The sum of the dissolved mass (calculated from HPLC) and the residual solid mass must equal the initial input mass ±5%.

-

Stability Profiling & Degradation Pathways

The Causality of Degradation

The stability of 2-Chloro-N-cyclopropyl-4-nitroaniline is compromised by its highly conjugated push-pull electronic system. The presence of a nitro group para to an amine makes the molecule highly susceptible to photolytic degradation (homolytic cleavage of the C-Cl bond or photo-reduction of the nitro group). Furthermore, the ortho-chloro substituent introduces a vulnerability to nucleophilic attack under strongly basic conditions, leading to potential dechlorination or SNAr reactions. Consequently, forced degradation studies must strictly adhere to ICH Q1A(R2) and Q1B guidelines to map these specific vulnerabilities .

Protocol: ICH-Compliant Forced Degradation Study

This workflow ensures that all primary degradation pathways are triggered and accounted for, establishing a robust stability-indicating assay (SIA).

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in an inert, UV-transparent co-solvent (e.g., LC-MS grade Acetonitrile).

-

Hydrolytic Stress (Acid/Base):

-

Acidic: Dilute the stock 1:1 with 0.2N HCl (final concentration: 0.5 mg/mL in 0.1N HCl). Incubate at 60 °C for 48 hours.

-

Basic: Dilute the stock 1:1 with 0.2N NaOH. Incubate at 60 °C for 48 hours.

-

-

Oxidative Stress: Dilute the stock 1:1 with 6% H₂O₂ (final concentration: 3% H₂O₂). Incubate at 25 °C for 24 hours in the dark to prevent radical-induced photolysis.

-

Photolytic Stress (ICH Q1B): Expose a thin layer of solid API (in a petri dish) and an aqueous suspension to a controlled light source providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 Watt-hours/square meter.

-

Quenching & Analysis: Neutralize the hydrolytic samples (e.g., add equimolar HCl to the NaOH stressed samples) to halt degradation. Dilute all samples to a nominal concentration of 0.1 mg/mL and analyze via LC-MS.

-

Self-Validation Step (Mass Balance): The peak area of the remaining intact API plus the sum of the peak areas of all degradation products (corrected for relative response factors) must equal 95-105% of the initial unstressed control. A failure in mass balance indicates undetected volatile degradants, formation of insoluble polymers, or co-elution, necessitating the use of orthogonal chromatographic methods.

-

Experimental Workflows

The following diagram maps the logical flow of the forced degradation and stability-indicating assay, ensuring all ICH requirements are systematically addressed.

Workflow for ICH-compliant forced degradation and stability-indicating analysis.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at:[Link]

-

International Council for Harmonisation (ICH). Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Memmert. Stability Tests According to ICH Q1A (R2). Available at: [Link]

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-cyclopropyl-4-nitroaniline is a key chemical intermediate with significant applications in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule, offering a detailed examination of the precursor materials, reaction mechanisms, and experimental protocols. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical aspects of synthesis, including causality behind experimental choices and self-validating protocols to ensure reproducibility and safety.

Introduction: Strategic Importance of 2-Chloro-N-cyclopropyl-4-nitroaniline

The unique structural combination of a chlorinated nitroaromatic ring and a cyclopropylamino group makes 2-Chloro-N-cyclopropyl-4-nitroaniline a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the chlorine atom activates the aromatic ring for various transformations, while the cyclopropyl moiety can impart unique conformational and metabolic properties to the final products. A thorough understanding of its synthesis is therefore crucial for researchers and developers in the chemical and pharmaceutical industries.

Synthetic Pathways and Precursor Analysis

There are three primary synthetic routes for the preparation of 2-Chloro-N-cyclopropyl-4-nitroaniline, each with its own set of advantages and challenges. This section will explore each pathway in detail.

Route 1: Nucleophilic Aromatic Substitution of Dichloronitrobenzene Derivatives

This is a common and often high-yielding approach that involves the reaction of a dichloronitrobenzene isomer with cyclopropylamine. The most direct precursor for this route is 2,4-dichloro-1-nitrobenzene.

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group, ortho and para to the chlorine atoms, activates the aromatic ring towards nucleophilic attack. Cyclopropylamine acts as the nucleophile, attacking the carbon atom bearing a chlorine atom. This is followed by the departure of the chloride ion to yield the final product. The resonance stabilization of the intermediate Meisenheimer complex by the nitro group is a key driving force for this reaction.[1][2]

Precursor Synthesis: 2,4-Dichloro-1-nitrobenzene

This precursor is typically synthesized via the nitration of 1,3-dichlorobenzene using a mixture of nitric acid and sulfuric acid.[3][4]

Experimental Protocol: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline from 2,4-Dichloro-1-nitrobenzene

-

Materials: 2,4-dichloro-1-nitrobenzene, cyclopropylamine, a suitable solvent (e.g., ethanol, DMF), and a base (e.g., potassium carbonate, triethylamine).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-1-nitrobenzene in the chosen solvent.

-

Add an excess of cyclopropylamine (typically 2-3 equivalents) and the base.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Route 2: Chlorination of p-Nitroaniline followed by Cyclopropylation

This two-step route begins with the readily available p-nitroaniline.

Step 1: Chlorination of p-Nitroaniline

The chlorination of p-nitroaniline to 2-chloro-4-nitroaniline can be achieved using various chlorinating agents, with direct chlorination using chlorine gas in an acidic medium being a common industrial method.[5]

Experimental Protocol: Synthesis of 2-Chloro-4-nitroaniline [5]

-

Materials: p-Nitroaniline, hydrochloric acid, chlorine gas.

-

Procedure:

-

Dissolve p-nitroaniline in dilute hydrochloric acid.

-

Cool the solution to a low temperature (typically between -20 and 10 °C).

-

Bubble chlorine gas through the solution at a controlled rate.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, the product precipitates out of the solution.

-

Filter the solid, wash with water to remove excess acid, and dry.

-

Step 2: N-Cyclopropylation of 2-Chloro-4-nitroaniline

The second step involves the reaction of 2-chloro-4-nitroaniline with a cyclopropylating agent. A straightforward method is the direct reaction with cyclopropylamine, similar to Route 1.

Route 3: Chlorination of N-cyclopropyl-4-nitroaniline

This route offers a more direct approach if the starting material, N-cyclopropyl-4-nitroaniline, is readily available.[6]

Mechanism: The chlorination of N-cyclopropyl-4-nitroaniline is an electrophilic aromatic substitution reaction. The amino group is an activating group, and the nitro group is a deactivating group. The chlorine will be directed to the position ortho to the activating amino group.

Experimental Protocol: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline

-

Materials: N-cyclopropyl-4-nitroaniline, a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas), and a suitable solvent (e.g., acetic acid, dichloromethane).

-

Procedure:

-

Dissolve N-cyclopropyl-4-nitroaniline in the chosen solvent.

-

Add the chlorinating agent portion-wise at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a suitable reagent if necessary (e.g., sodium thiosulfate for excess chlorine).

-

Isolate the product by extraction or precipitation.

-

Purify the crude product by column chromatography or recrystallization.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations.

| Parameter | Route 1: From Dichloronitrobenzene | Route 2: From p-Nitroaniline | Route 3: From N-cyclopropyl-4-nitroaniline |

| Starting Materials | 2,4-dichloro-1-nitrobenzene, Cyclopropylamine | p-Nitroaniline, Chlorine, Cyclopropylamine | N-cyclopropyl-4-nitroaniline, Chlorinating agent |

| Number of Steps | 1 | 2 | 1 |

| Potential Yield | High | Moderate to High | High |

| Key Advantages | Direct, often high-yielding | Utilizes readily available starting material | Direct, potentially high atom economy |

| Key Challenges | Availability and cost of dichloronitrobenzene | Handling of chlorine gas, multi-step process | Availability and cost of N-cyclopropyl-4-nitroaniline |

Visualization of Synthetic Pathways

Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Conclusion

The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline can be effectively achieved through several synthetic pathways. The choice of the optimal route will be dictated by the specific requirements of the research or production setting. This guide has provided the fundamental knowledge required to make an informed decision, from understanding the underlying chemical principles to detailed, practical experimental protocols.

References

- EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google P

-

Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1. [Link]

-

N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines | Request PDF - ResearchGate. [Link]

-

An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

2-chloro-N-(1-cyclopentylethyl)-4-nitroaniline | C13H17ClN2O2 | CID 63429815 - PubChem. [Link]

-

Synthesis of A. N-cyclopropyl-2-nitroaniline - PrepChem.com. [Link]

-

Draw a detailed reaction mechanism of nucleophilic aromatic substitution between 1-chloro-2,4- dinitrobenzene (1) and an amine dipropylamine (note - Chegg. [Link]

-

2,4,5-triaminonitrobenzene - Organic Syntheses Procedure. [Link]

- CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google P

- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google P

-

(PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure - ResearchGate. [Link]

- US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google P

Sources

- 1. chegg.com [chegg.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 5. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

Methodological & Application

Nucleophilic aromatic substitution reactions of 2-Chloro-N-cyclopropyl-4-nitroaniline

An Application Guide to the Nucleophilic Aromatic Substitution Reactions of 2-Chloro-N-cyclopropyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold

2-Chloro-N-cyclopropyl-4-nitroaniline is a key building block in modern synthetic chemistry, particularly for the construction of complex molecules in medicinal chemistry and materials science.[1][2] Its utility stems from a highly activated aromatic system, primed for nucleophilic aromatic substitution (SNAr). The strategic placement of an electron-withdrawing nitro group para to the N-cyclopropylamino moiety and ortho to the chloro leaving group creates a highly electron-deficient carbon center, making it exceptionally susceptible to attack by a wide range of nucleophiles.[3][4]

This guide provides a comprehensive overview of the principles governing the SNAr reactions of this substrate, detailed experimental protocols for its derivatization, and expert insights into optimizing reaction outcomes. The protocols and discussions are designed to empower researchers to leverage this versatile scaffold for the rapid generation of diverse chemical libraries and the synthesis of novel molecular entities.

The Scientific Foundation: Understanding the SNAr Reaction on 2-Chloro-N-cyclopropyl-4-nitroaniline

Nucleophilic aromatic substitution is a non-intuitive reaction, as aromatic rings are typically electron-rich and react with electrophiles.[5] However, the presence of potent electron-withdrawing groups fundamentally alters this reactivity, paving the way for nucleophilic attack.[6][7] The reaction with 2-Chloro-N-cyclopropyl-4-nitroaniline proceeds via the well-established two-step addition-elimination mechanism.[1][8]

1.1. The Addition-Elimination Mechanism

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine atom. This step is typically the rate-determining step of the reaction.[8] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]

-

Stabilization of the Intermediate: The stability of the Meisenheimer complex is the single most critical factor for a successful SNAr reaction.[3] In the case of 2-Chloro-N-cyclopropyl-4-nitroaniline, the negative charge is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the para-nitro group through resonance.[4][9] This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.

-

Elimination and Rearomatization: In the final, rapid step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, yielding the final substituted product.[4]

Caption: Figure 1: The two-step addition-elimination pathway for SNAr reactions.

1.2. Key Factors Influencing Reactivity

-

The Nucleophile: A wide array of both anionic and neutral nucleophiles can be employed. Stronger nucleophiles generally lead to faster reaction rates. Common examples include alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH).

-

The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are the solvents of choice.[10] They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺ in NaOCH₃) but do not strongly solvate the nucleophile itself, preserving its reactivity. Their high boiling points also allow for reactions to be conducted at elevated temperatures.

-

Temperature: While the substrate is highly activated, heating is often necessary to achieve reasonable reaction rates, typically in the range of 60-120 °C. Reaction progress should always be monitored to avoid decomposition.

-

The N-Cyclopropyl Group: The cyclopropyl group is a unique substituent. While it can participate in some electronic interactions, its primary role here is steric.[11] It can influence the conformation of the adjacent amine and potentially shield the ortho position to a minor degree. More significantly, the amine itself is a weak activating group, but its effect is overwhelmingly negated by the powerful nitro group.

Experimental Protocols: A Practical Guide